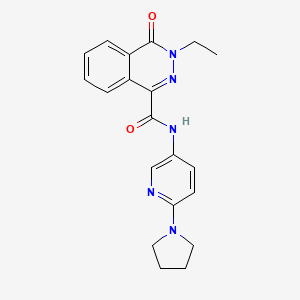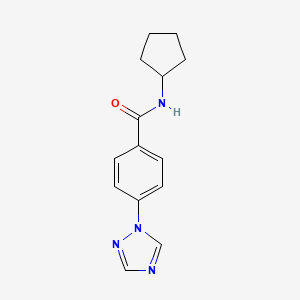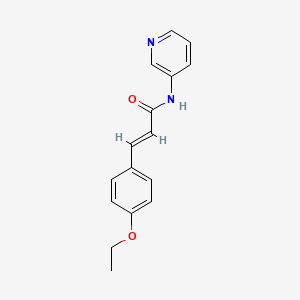![molecular formula C19H17NO2 B7461904 Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)
Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as MPEP and belongs to the family of allosteric modulators of metabotropic glutamate receptors (mGluRs).
作用机制
MPEP acts as an allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the binding site for glutamate, the natural ligand for the receptor. This binding results in the inhibition of the receptor's activity, which leads to a decrease in the activity of downstream signaling pathways. The exact mechanism of action of MPEP is still under investigation, but it is believed to involve the modulation of intracellular calcium levels.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects. In animal studies, MPEP has been shown to reduce anxiety-like behavior and improve cognitive function. MPEP has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, MPEP has been shown to have potential applications in the treatment of substance abuse disorders.
实验室实验的优点和局限性
One of the advantages of using MPEP in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. MPEP is also highly selective for mGluR5, which makes it a useful tool for studying the function of this receptor. However, one limitation of using MPEP is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of MPEP. One area of research is the development of more selective allosteric modulators of mGluR5 that can be used as potential therapeutic agents for neurological disorders. Another area of research is the investigation of the role of mGluR5 in other physiological processes, such as inflammation and immune function. Finally, the development of new methods for the synthesis of MPEP and related compounds may lead to the discovery of new allosteric modulators with unique properties and potential therapeutic applications.
Conclusion:
In conclusion, MPEP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of MPEP is relatively simple, and it has been extensively studied for its potential applications in the field of neuroscience. MPEP acts as an allosteric modulator of mGluR5, and it has various biochemical and physiological effects. While there are advantages and limitations to using MPEP in laboratory experiments, there are several future directions for the study of this compound that may lead to the discovery of new therapeutic agents for neurological disorders.
合成方法
The synthesis of MPEP involves the reaction of 4-(2-phenylethynyl)benzaldehyde with morpholine in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with sodium borohydride to obtain MPEP. This method of synthesis is relatively simple and can be carried out in a laboratory setting.
科学研究应用
MPEP has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of MPEP is in the field of neuroscience. Studies have shown that MPEP acts as a selective antagonist of mGluR5, which is a receptor that is involved in various neurological disorders such as anxiety, depression, and addiction. MPEP has also been shown to have potential applications in the treatment of Fragile X syndrome, which is a genetic disorder that affects cognitive development.
属性
IUPAC Name |
morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-19(20-12-14-22-15-13-20)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDHBZXPFZMYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)




![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461857.png)

![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)


![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)